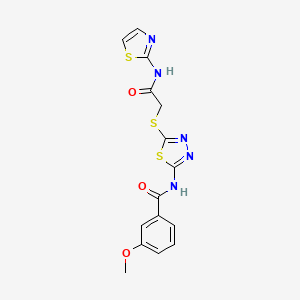
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity in the research community due to its potent psychostimulant effects. MDPV belongs to the class of drugs known as bath salts, which are synthetic derivatives of cathinone, a natural stimulant found in the khat plant.
Mechanism Of Action
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone acts as a potent inhibitor of the dopamine and norepinephrine transporters, leading to an increase in the synaptic concentration of these neurotransmitters. This results in increased stimulation of the central nervous system, leading to the characteristic psychostimulant effects of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone.
Biochemical and Physiological Effects
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It has also been shown to produce reinforcing effects in animal models of drug addiction, indicating its potential for abuse.
Advantages And Limitations For Lab Experiments
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has several advantages as a research tool, including its high potency, selectivity for the dopamine and norepinephrine transporters, and ability to produce robust behavioral effects. However, it also has several limitations, including its potential for abuse and toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research on (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, including investigating its potential therapeutic applications, exploring its mechanism of action at the molecular level, and developing novel analogs with improved selectivity and safety profiles. Additionally, further research is needed to fully understand the long-term effects of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone use and its potential for abuse.
Synthesis Methods
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P) via a series of chemical reactions. MDP2P is first converted to 3,4-methylenedioxyphenylpropan-2-amine (MDMA) using reductive amination. This is followed by a reaction with thioacetamide to form the thioamide intermediate, which is then treated with iodine and red phosphorus to yield (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone.
Scientific Research Applications
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has been extensively studied for its psychostimulant effects, which are similar to those of cocaine and amphetamine. It is commonly used as a research tool to investigate the neurobiological mechanisms underlying drug addiction and reward. (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has also been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic.
properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-16-9-7-14(8-10-16)15-11-12-20(13-15)19(21)17-5-3-4-6-18(17)23-2/h3-10,15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBZZSUQPOLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2622725.png)
![N-[3-(5-Bromopyrimidin-2-yl)oxyphenyl]-2-chloroacetamide](/img/structure/B2622726.png)



![3-[7-ethyl-8-(methoxycarbonyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B2622732.png)
![1-[[1-[(3-Chlorophenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole](/img/structure/B2622733.png)
![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622735.png)


![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2622742.png)

![2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2622746.png)
